![molecular formula C24H32N2O4 B2514071 1-(4-(3-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone CAS No. 799257-92-4](/img/structure/B2514071.png)
1-(4-(3-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
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Overview
Description
The compound “1-(4-(3-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a piperazine ring, a phenyl ring, and an ethanone group . The InChI code provided gives a detailed description of its structure .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 427.54 .
Scientific Research Applications
- T2288 and its derivatives have been synthesized and screened for antibacterial activity. Some compounds exhibit significant effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa .
- T2288 derivatives have also been evaluated for antifungal activity. These compounds show promise in inhibiting fungal growth and could be valuable in treating fungal infections .
- T2288 has been tested for its anthelmintic (anti-parasitic) properties. It demonstrates activity against helminths, including parasitic worms .
- Computational studies involving molecular docking have revealed that active T2288 compounds exhibit binding poses similar to standard drugs. This correlation suggests good binding energy and validates their observed in vitro activity .
- Specifically, compound 6c exhibits good stickiness and finger rhythm without dense dust. It can detect fingerprints on various flat surfaces, making it useful for forensic investigations .
- Overall, T2288’s diverse properties make it an exciting candidate for drug discovery. Its antibacterial, antifungal, and anthelmintic activities, along with latent fingerprint analysis, open up new avenues for research and development .
Antibacterial Activity
Antifungal Properties
Anthelmintic Activity
Molecular Docking Studies
Latent Fingerprint Analysis
Biological Screening and Drug Discovery
Safety And Hazards
properties
IUPAC Name |
1-[4-[3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-17-6-5-7-18(2)24(17)26-12-10-25(11-13-26)15-21(28)16-30-22-9-8-20(19(3)27)14-23(22)29-4/h5-9,14,21,28H,10-13,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWISVBXTGHVGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone |
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